Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)-
Overview
Description
Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- is a useful research compound. Its molecular formula is C42H42F21O6Pr and its molecular weight is 1182.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mass Spectrometry in Clinical Research
Scientific Field
Translational Omics and Precision Medicine
Summary of Application
The compound is utilized in the field of mass spectrometry, specifically within the context of clinical research aimed at advancing precision medicine. It serves as a calibration standard or a reagent in the Thermo Scientific™ Stellar™ mass spectrometer, which is designed to streamline the verification of proteins and metabolites of clinical interest.
Experimental Procedures
The Stellar mass spectrometer, complemented by the Orbitrap™ Astral™ MS, employs the compound in a high throughput liquid chromatography separation with the Vanquish™ Neo UHPLC system. This setup allows for the rapid and sensitive analysis of biomarkers, including peptides, metabolites, and lipids.
Results
The use of AC1MJ33P in this context has led to a tenfold increase in quantitative sensitivity and the ability to analyze five times more compounds compared to traditional technologies .
Fluorescent Protein Antibodies Research
Scientific Field
Molecular Biology and Immunology
Summary of Application
AC1MJ33P is applied in the development of fluorescent protein antibodies, particularly nanobodies, which are used extensively in biomedical research. These antibodies are crucial for explicitly recognizing and binding to antigens, aiding in immunoassays, diagnostics, and drug development.
Experimental Procedures
The research involves the synthesis of nanobodies targeting various fluorescent proteins, with AC1MJ33P possibly being used as a part of the fluorescent tagging process or as a stabilizing agent for the antibodies.
Results
The application of AC1MJ33P in this field has contributed to making fluorescent proteins more valuable in biological research, although specific quantitative data from this study are not provided .
Advanced Functional Applications of Polypropylene
Scientific Field
Material Science and Engineering
Summary of Application
In material science, AC1MJ33P is investigated for its potential use in modifying the properties of polypropylene (PP), a common thermoplastic polymer. The compound may act as a catalyst or an additive to enhance the functionality of PP.
Experimental Procedures
The research includes the synthesis of AC1MJ33P and its incorporation into PP during polymerization or as a post-polymerization modification to alter the material’s characteristics.
Results
While the specific outcomes related to AC1MJ33P’s role in PP research are not detailed, the overall advancements in PP functionalities are significant, suggesting a positive impact of the compound’s application .
Anti-Inflammatory Agents Development
Scientific Field
Pharmaceutical Sciences and Medicinal Chemistry
Summary of Application
AC1MJ33P derivatives are explored for their anti-inflammatory properties, with a focus on selectively inhibiting the COX-2 enzyme. This has implications for the development of new anti-inflammatory medications.
Experimental Procedures
The method involves the synthesis of new derivatives of AC1MJ33P and subsequent molecular docking studies with COX-2 to evaluate their potential as anti-inflammatory agents.
Results
The synthesized compounds have shown effective interaction with the active site of COX-2, surpassing the parent compound in terms of binding strength, indicating promising prospects for these derivatives as anti-inflammatory agents .
Chemoenzymatic Synthesis
Scientific Field
Organic Chemistry and Biocatalysis
Summary of Application
AC1MJ33P is used in the chemoenzymatic synthesis of various organic compounds, leveraging its potential as a reagent or catalyst that can introduce fluorine atoms into organic molecules.
Experimental Procedures
The synthesis process typically involves enantioselective transesterification reactions facilitated by enzymes like Candida antarctica lipase B, with AC1MJ33P serving a crucial role in the reaction mechanism.
Results
The application of AC1MJ33P in this context has led to the successful synthesis of target molecules with high enantiomeric purity, demonstrating its effectiveness in chemoenzymatic processes .
Cancer Immunotherapy
Scientific Field
Oncology and Immunology
Summary of Application
AC1MJ33P is being explored for its potential use in cancer immunotherapy. It may be involved in the development of novel T-cell engaging therapies, such as bispecific antibodies that can target cancer cells more effectively.
Experimental Procedures
The compound could be used in the conjugation process of creating bispecific antibodies, where it may help in linking two different antibodies to form a single molecule that can bind to both T-cells and cancer cells.
Results
While specific data on AC1MJ33P’s role in this application is not detailed, the general advancements in immunotherapy suggest that the compound could contribute to the development of treatments with improved efficacy and specificity .
Advanced Coatings and Surface Treatments
Scientific Field
Material Science and Industrial Engineering
Summary of Application
AC1MJ33P may be used in the formulation of advanced coatings and surface treatments that can provide enhanced protection against corrosion, wear, and environmental damage.
Experimental Procedures
The compound could be incorporated into polymeric matrices or metal coatings to improve their physical properties and resistance to degradation.
Results
The application of AC1MJ33P in coatings could lead to materials with longer lifespans and reduced maintenance requirements, although specific quantitative results are not provided .
High-Performance Lubricants
Scientific Field
Tribology and Mechanical Engineering
Summary of Application
In the field of tribology, AC1MJ33P is investigated for its potential to serve as an additive in high-performance lubricants, enhancing their thermal stability and load-bearing capacity.
Experimental Procedures
The research would involve the synthesis of AC1MJ33P-based additives and their incorporation into lubricant formulations, followed by rigorous testing under various mechanical and thermal conditions.
Results
The use of AC1MJ33P in lubricants could result in a significant reduction in friction and wear, contributing to the longevity and efficiency of mechanical systems .
properties
IUPAC Name |
(1E)-2,2,3,3,4,4,4-heptafluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)butan-1-olate;praseodymium(3+) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C14H15F7O2.Pr/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3;/q;;;+3/p-3/b3*9-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHRVAOLZDBFAM-UFRADDTFSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)[O-])C)C.[Pr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(/[O-])\C(F)(F)C(F)(F)C(F)(F)F)/C1CC2)C)C.[Pr+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42F21O6Pr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20388978 | |
Record name | AC1MJ33P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1182.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- | |
CAS RN |
38832-94-9, 52260-98-7 | |
Record name | Praseodymium, tris(3-(2,2,3,3,4,4,4-heptafluoro-1-(oxo-kappaO)butyl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-onato-kappaO)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038832949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Praseodymium, tris[3-[2,2,3,3,4,4,4-heptafluoro-1-(oxo-.kappa.O)butyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-onato-.kappa.O]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | AC1MJ33P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20388978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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